3-methyl-7-pentyl-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
3-methyl-7-pentyl-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C19H24N4O2S. This compound is part of the purine family, which is known for its significant biological and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-pentyl-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with a phenylsulfanyl group under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-pentyl-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles depending on the desired product
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
3-methyl-7-pentyl-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-7-pentyl-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-8-octylsulfanyl-7-pentyl-3,7-dihydro-purine-2,6-dione
- 7-hexadecyl-3-methyl-8-phenethylsulfanyl-3,7-dihydro-purine-2,6-dione
- 8-decylsulfanyl-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione
Uniqueness
What sets 3-methyl-7-pentyl-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart from similar compounds is its unique combination of the phenylsulfanyl group and the purine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-methyl-7-pentyl-8-phenylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-3-4-8-11-21-13-14(20(2)16(23)19-15(13)22)18-17(21)24-12-9-6-5-7-10-12/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJBHVRQNXCVJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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